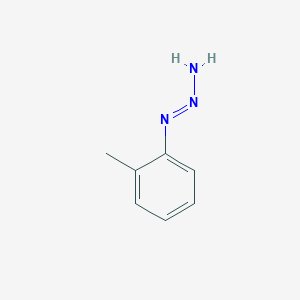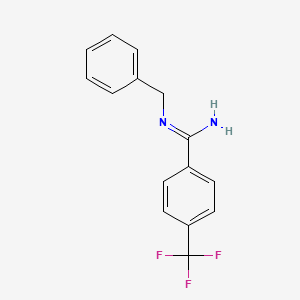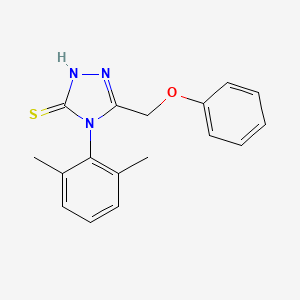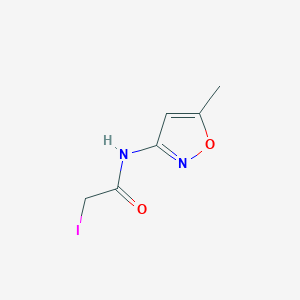![molecular formula C21H27ClN2O3 B14132253 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 4-chloro-3-methylphenol with epichlorohydrin under basic conditions to form the corresponding epoxide, followed by ring-opening with a suitable nucleophile.
Introduction of the piperazine moiety: The intermediate is then reacted with 4-(2-methoxyphenyl)piperazine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an antihypertensive or antidepressant agent.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol would depend on its specific biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- 1-(4-Methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
Comparison
Compared to similar compounds, 1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol may exhibit unique properties due to the presence of both chloro and methyl groups on the phenoxy ring. These substituents can influence the compound’s reactivity, pharmacological activity, and overall stability.
Propriétés
Formule moléculaire |
C21H27ClN2O3 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
1-(4-chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H27ClN2O3/c1-16-13-18(7-8-19(16)22)27-15-17(25)14-23-9-11-24(12-10-23)20-5-3-4-6-21(20)26-2/h3-8,13,17,25H,9-12,14-15H2,1-2H3 |
Clé InChI |
JJFYSIVQHGTSDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14132185.png)

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl 2-[2-(aminosulfonyl)-4-chloroanilino]-2-oxoacetate](/img/structure/B14132195.png)




![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)
